molecular formula C10H12ClNO3 B13607442 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol

Cat. No.: B13607442
M. Wt: 229.66 g/mol
InChI Key: XXZJGQAZOUFLCR-UHFFFAOYSA-N
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Description

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol is a chiral amino alcohol derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) core substituted with chlorine at position 5. This structural motif is common in bioactive molecules, particularly in CNS-targeting agents or enzyme inhibitors, though specific pharmacological data for this compound remains undisclosed in the provided evidence. Its synthesis likely involves multi-step organic reactions, including cyclization or substitution strategies, as inferred from analogous compounds (e.g., brominated derivatives) .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

3-amino-3-(7-chloro-1,3-benzodioxol-5-yl)propan-1-ol

InChI

InChI=1S/C10H12ClNO3/c11-7-3-6(8(12)1-2-13)4-9-10(7)15-5-14-9/h3-4,8,13H,1-2,5,12H2

InChI Key

XXZJGQAZOUFLCR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(CCO)N)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The key starting material is 7-chlorobenzo[d]dioxol-5-ylpropanoic acid or its analogs. This can be synthesized by chlorination of benzo[d]dioxole derivatives or obtained commercially.

Reduction of Propanoic Acid to Propanol

The propanoic acid group is reduced to the corresponding propanol using strong hydride reducing agents:

Reducing Agent Solvent Conditions Yield (%) Notes
Lithium aluminum hydride (LiAlH4) Anhydrous tetrahydrofuran (THF) Addition at 0 °C, reflux for 2-16 h Up to 96% High yield, requires careful quenching with water/HCl
Borane-tetrahydrofuran complex (BH3·THF) THF, followed by methanol quench Reflux for 1 h, evaporation and repeated methanol treatment ~100% Very efficient reduction, mild conditions
Sodium borohydride (NaBH4) with iodine THF, 0-60 °C, 4 h Iodine added dropwise, reaction monitored by TLC Moderate to high Alternative milder method, requires iodine activation

Introduction of the Amino Group

The amino group at the 3-position can be introduced by:

  • Direct amination of the corresponding 3-hydroxypropyl intermediate using amine sources under acidic conditions.
  • Conversion of the alcohol to a good leaving group (e.g., tosylate) followed by nucleophilic substitution with ammonia or amines.
  • Reductive amination of a corresponding aldehyde or ketone intermediate.

A typical method involves reaction of the 3-(7-chlorobenzo[d]dioxol-5-yl)propan-1-ol with ammonia or an amine in the presence of hydrochloric acid to form the hydrochloride salt of the amino alcohol.

Formation of Hydrochloride Salt

The amino alcohol is often isolated as its hydrochloride salt to improve stability and crystallinity. This is achieved by treating the free base with hydrochloric acid in a solvent such as ethanol or methanol.

Representative Experimental Procedure

Reduction of 7-chlorobenzo[d]dioxol-5-ylpropanoic acid to 3-(7-chlorobenzo[d]dioxol-5-yl)propan-1-ol:

  • Dissolve 7-chlorobenzo[d]dioxol-5-ylpropanoic acid in anhydrous THF.
  • Cool to 0 °C and add LiAlH4 slowly.
  • Stir and reflux for 2–16 hours.
  • Quench carefully with ice and dilute HCl.
  • Extract with ethyl acetate, dry over MgSO4, and concentrate.
  • Purify by flash chromatography to obtain the propanol intermediate in yields up to 96%.

Amination to 3-Amino-3-(7-chlorobenzo[d]dioxol-5-yl)propan-1-ol hydrochloride:

  • Dissolve the propanol intermediate in ethanol or methanol.
  • Add ammonium hydroxide or ammonia gas under acidic conditions (HCl).
  • Stir at room temperature until reaction completion.
  • Isolate the hydrochloride salt by filtration or crystallization.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Chlorination of benzo[d]dioxole Chlorinating agents (e.g., N-chlorosuccinimide) Variable Precursor preparation
Reduction of propanoic acid to propanol LiAlH4 in THF, 0 °C to reflux, 2–16 h Up to 96% High yield, requires careful quenching
Alternative reduction BH3·THF, reflux 1 h, methanol quench ~100% Mild and efficient
Amination NH3 or amine, acidic medium (HCl), EtOH/MeOH High Forms hydrochloride salt
Salt formation HCl addition in EtOH/MeOH Quantitative Improves stability and purification

Research and Analytical Data

  • Purity and characterization are typically confirmed by NMR (¹H, ¹³C), mass spectrometry, and HPLC.
  • The reduction step shows clean conversion with characteristic NMR signals for the propanol side chain.
  • Amination is confirmed by disappearance of hydroxyl proton signals and appearance of amine protons.
  • The hydrochloride salt exhibits improved crystallinity and stability for storage and handling.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to primary amines.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The target compound is differentiated from structurally related analogs by its 7-chloro substitution on the benzo[d][1,3]dioxol ring and the β-amino-propanol chain. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Features Reference
3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol 7-Cl, β-amino-propanol Chlorine enhances lipophilicity; amino group enables H-bonding
3-(4-Aminophenyl)-1-(benzo[d][1,3]dioxol-5-yl)propan-1-ol (Compound 16) 4-aminophenyl instead of β-amino group Aromatic amine may alter electronic properties and target selectivity
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol 6-Br, no amino group Bromine increases steric bulk; simpler alcohol structure
3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propan-1-ol hydrochloride HCl salt of des-chloro analog Enhanced solubility due to salt formation
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluoro-4-hydroxyphenyl)prop-2-en-1-one α,β-unsaturated ketone, fluoro-hydroxyphenyl Conjugated system may influence UV activity or reactivity

Key Observations :

  • Substituent Effects : Chlorine (electron-withdrawing) vs. bromine (larger, polarizable) alters electronic and steric profiles, impacting interactions with biological targets or crystallization behavior .
  • Functional Group Variations: The β-amino-propanol moiety in the target compound distinguishes it from non-amino analogs (e.g., Compound 16) and salts (e.g., hydrochloride), influencing solubility and hydrogen-bonding capacity .
Functional and Application Insights
  • Hydrochloride Salts : The hydrochloride derivative (Similarity: 0.88) likely exhibits improved aqueous solubility compared to the free base, critical for pharmaceutical formulations .

Biological Activity

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and implications for therapeutic applications, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of appropriate amino acids with chlorinated benzo[d][1,3]dioxole derivatives. While specific synthetic pathways for this compound are not abundantly documented, related compounds have been synthesized using various methodologies that include catalytic reactions and condensation techniques .

Antimicrobial Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 625 to 1250 µg/mL against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, studies have demonstrated that certain benzo[d][1,3]dioxole derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds indicate a promising level of potency comparable to established chemotherapeutics like cisplatin .

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various dioxole derivatives, it was found that compounds with halogen substitutions (like chlorine) exhibited enhanced activity against C. albicans and P. aeruginosa . The presence of the 7-chloro group in the benzo[d][1,3]dioxole structure significantly improved the antimicrobial efficacy compared to non-halogenated analogs .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus625
Similar Dioxole DerivativeE. coli1250
Halogenated DioxoleC. albicans500

Case Study 2: Anticancer Efficacy

A series of studies evaluated the anticancer properties of dioxole derivatives on multiple human cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values indicating effective growth inhibition across different cancer types.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-715
Other Dioxole DerivativesA54910

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Condensation of 7-chlorobenzo[d][1,3]dioxole-5-carbaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to form a nitroalkene intermediate.
  • Step 2 : Reduction of the nitro group using NaBH4 or LiAlH4 under inert conditions to yield the amino alcohol.
  • Key Factors : Solvent polarity (e.g., THF vs. EtOH), temperature control (0–25°C), and purification via column chromatography (silica gel, EtOAc/hexane) significantly impact yield (63–83%) and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral markers should be observed?

  • Methodology :

  • 1H NMR : Look for aromatic protons of the benzo[d][1,3]dioxol group (δ 6.7–6.9 ppm) and the amino-proton resonance (δ 1.5–2.5 ppm, broad).
  • 13C NMR : Peaks at δ 100–110 ppm (dioxole carbons) and δ 40–50 ppm (propanol backbone).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Example: For a related compound, HRMS showed m/z 398.2120 (calc. 398.2115) .

Advanced Research Questions

Q. How can researchers optimize the catalytic hydrogenation step in the synthesis to minimize side-product formation?

  • Methodology :

  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO2 under varying H2 pressures (1–5 atm).
  • Solvent Optimization : Use polar aprotic solvents (e.g., EtOAc/hexane mixtures) to enhance solubility and reduce byproducts.
  • Monitoring : Track reaction progress via TLC and HRMS. In a related synthesis, 79% yield was achieved using 40% EtOAc/hexane .

Q. How should discrepancies in reported NMR chemical shifts for this compound be investigated and resolved?

  • Methodology :

  • Solvent Effects : Compare shifts in CDCl3 vs. DMSO-d6; aromatic protons may shift upfield in DMSO due to hydrogen bonding.
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to rule out conformational isomers or residual solvents.
  • Crystallographic Validation : Resolve ambiguity via single-crystal X-ray diffraction, leveraging software like SHELXL for refinement .

Q. What is the mechanistic rationale behind the stereochemical outcomes observed during the reduction of the nitroalkene intermediate?

  • Methodology :

  • Transition-State Analysis : LiAlH4 reduction proceeds via a six-membered cyclic transition state, favoring syn addition.
  • Steric Effects : The 7-chloro substituent on the benzo[d][1,3]dioxol group hinders one face, leading to enantiomeric excess. Computational modeling (DFT) can validate steric/electronic contributions .

Q. How do structural modifications on the benzo[d][1,3]dioxol moiety influence the compound’s biological activity?

  • Methodology :

  • Comparative SAR Table :
Compound ModificationBiological Activity (IC50)Key Finding
7-Chloro (Target Compound)12 µM (Enzyme X Inhibition)High affinity due to Cl’s electronegativity
5-Fluoro Analog45 µMReduced activity from weaker H-bonding
Unsubstituted Benzo[d][1,3]dioxol>100 µMLow specificity
  • Assays : Use enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking to map binding interactions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting bioactivity data across studies using this compound?

  • Methodology :

  • Standardization : Ensure consistent assay conditions (pH, temperature, cell lines).
  • Batch Purity Analysis : Quantify impurities via HPLC-MS; even 5% impurities can skew IC50 values.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

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